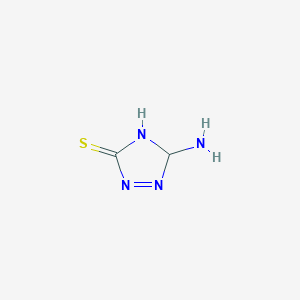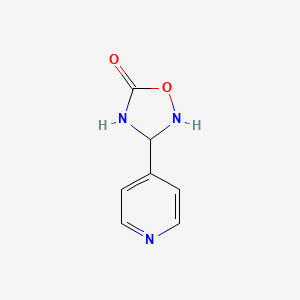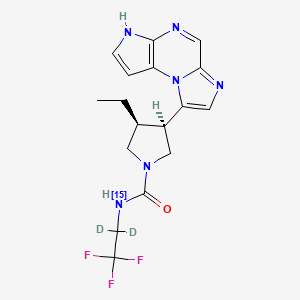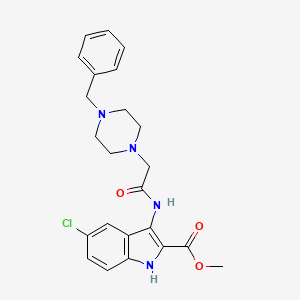![molecular formula C13H8N3NaO5 B12366900 Sodium;2-hydroxy-5-[(3-nitrophenyl)diazenyl]benzoate](/img/structure/B12366900.png)
Sodium;2-hydroxy-5-[(3-nitrophenyl)diazenyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-hydroxy-5-[(3-nitrophenyl)diazenyl]benzoate, also known as Alizarine Yellow R, is a yellow-colored azo dye. It is commonly used as a pH indicator and is commercially available as a sodium salt. In its pure form, it appears as a rust-colored solid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound is produced by the azo coupling reaction of salicylic acid and the diazonium derivative of 4-nitroaniline . The general procedure involves the following steps:
Diazotization: 4-nitroaniline is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with salicylic acid in an alkaline medium to form the azo dye.
Industrial Production Methods: Industrial production follows similar steps but on a larger scale, ensuring precise control over reaction conditions such as temperature, pH, and concentration to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-hydroxy-5-[(3-nitrophenyl)diazenyl]benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The hydroxyl group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as alkyl halides can be used under basic conditions to substitute the hydroxyl group.
Major Products:
Reduction: The major product is the corresponding amino derivative.
Substitution: The products depend on the substituent introduced, such as alkyl or acyl derivatives.
Scientific Research Applications
Sodium 2-hydroxy-5-[(3-nitrophenyl)diazenyl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator in titrations and other analytical procedures.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form complexes with metal ions.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo reversible changes in its structure. This property is utilized in pH indicators, where the compound changes color based on the pH of the solution. The molecular targets and pathways involved include interactions with metal ions and other molecules, leading to changes in optical properties .
Comparison with Similar Compounds
Sodium 2-hydroxy-5-[(4-nitrophenyl)diazenyl]benzoate: Another azo dye with similar properties but different substituent positions.
Ammonium 2-hydroxy-5-[(3-nitrophenyl)diazenyl]benzoate: Similar structure but different counterion.
Uniqueness: Sodium 2-hydroxy-5-[(3-nitrophenyl)diazenyl]benzoate is unique due to its specific azo coupling reaction, which imparts distinct optical properties. Its ability to form stable complexes with metal ions makes it valuable in various applications, from analytical chemistry to industrial dyeing processes .
Properties
Molecular Formula |
C13H8N3NaO5 |
|---|---|
Molecular Weight |
309.21 g/mol |
IUPAC Name |
sodium;2-hydroxy-5-[(3-nitrophenyl)diazenyl]benzoate |
InChI |
InChI=1S/C13H9N3O5.Na/c17-12-5-4-9(7-11(12)13(18)19)15-14-8-2-1-3-10(6-8)16(20)21;/h1-7,17H,(H,18,19);/q;+1/p-1 |
InChI Key |
ZHFPEICFUVWJIS-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N=NC2=CC(=C(C=C2)O)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(2E,4E)-5-[(1S,2S,4aR,6R,8R,8aS)-6-hydroxy-2,6,8-trimethyl-2,4a,5,7,8,8a-hexahydro-1H-naphthalen-1-yl]penta-2,4-dienoic acid](/img/structure/B12366874.png)
![(Z)-[5-(trifluoromethyl)pyrazolidin-3-ylidene]hydrazine](/img/structure/B12366879.png)


![4-[[3,4-bis(oxidanylidene)-2-[[(1~{R})-1-(4-propan-2-ylfuran-2-yl)propyl]amino]cyclobuten-1-yl]amino]-~{N},~{N}-dimethyl-3-oxidanyl-pyridine-2-carboxamide](/img/structure/B12366892.png)

